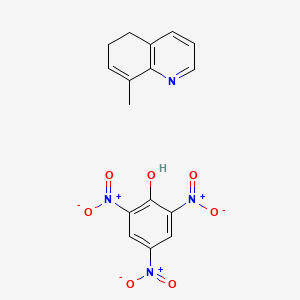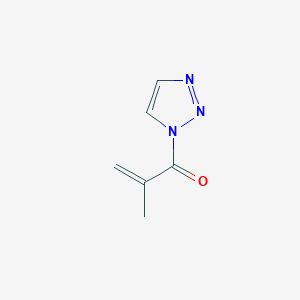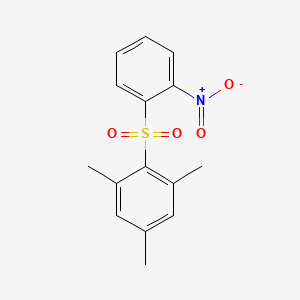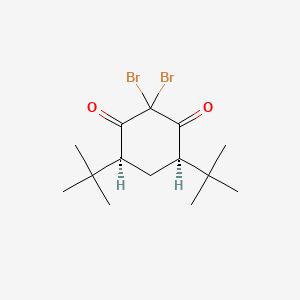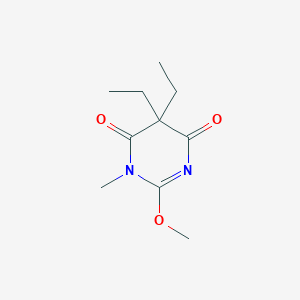
5,5-Diethyl-2-methoxy-1-methylpyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-2-methoxy-1-methylpyrimidine-4,6(1H,5H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their role in nucleic acids like DNA and RNA. This particular compound features specific functional groups that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2-methoxy-1-methylpyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and catalysts to improve yield and purity. The process would also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions may occur at the methoxy group or other positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of pyrimidines are often studied for their potential as enzyme inhibitors or as components of nucleic acid analogs.
Medicine
In medicine, pyrimidine derivatives are explored for their potential therapeutic effects, including antiviral, anticancer, and antibacterial activities.
Industry
In industry, such compounds might be used in the synthesis of dyes, pigments, or other materials with specific chemical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include nucleic acids, proteins, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Diethylbarbituric acid
- 2-Methoxy-4,6-dimethylpyrimidine
- 1-Methyl-5,5-diphenylpyrimidine
Uniqueness
What sets 5,5-Diethyl-2-methoxy-1-methylpyrimidine-4,6(1H,5H)-dione apart is its specific combination of functional groups, which may impart unique reactivity and biological activity compared to other pyrimidine derivatives.
Properties
CAS No. |
60470-89-5 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5,5-diethyl-2-methoxy-1-methylpyrimidine-4,6-dione |
InChI |
InChI=1S/C10H16N2O3/c1-5-10(6-2)7(13)11-9(15-4)12(3)8(10)14/h5-6H2,1-4H3 |
InChI Key |
SSQYHVRSKVOJHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N=C(N(C1=O)C)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
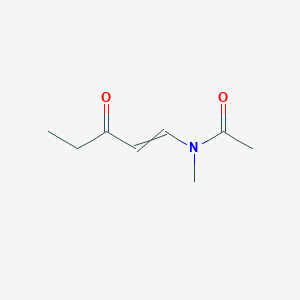
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
